![molecular formula C9H19NO4 B1337780 2-(N-Boc-aminooxy)-2-methylpropan-1-ol CAS No. 211812-04-3](/img/structure/B1337780.png)
2-(N-Boc-aminooxy)-2-methylpropan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Aminooxy)ethanol”, a related compound, includes an aminooxy functional group and an ethanol group . The exact molecular structure of “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” is not provided in the available information.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminooxy)ethanol”, a related compound, include a molecular weight of 77.08 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The specific properties of “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” are not provided in the available information.Scientific Research Applications
Selective Binding to GLUT5 Transporter
This compound has been utilized in the synthesis of novel C-3-modified 2,5-anhydro-D-mannitol analogs aimed at selectively binding to the GLUT5 transporter . This is particularly significant in cancer research, as GLUT5 is the principal fructose transporter in most cancer cells and its mRNA levels are elevated in human breast cancer. The selective targeting of GLUT5 offers an alternative strategy for early detection and treatment of certain cancers.
Synthesis of Hexose Mimics
In the pursuit of understanding hexose-GLUT interactions, “2-(N-Boc-aminooxy)-2-methylpropan-1-ol” has been used to synthesize fructose mimics based on the 2,5-anhydromannitol scaffold . These mimics have shown low millimolar IC50 values against high-affinity fructose-based probes in murine EMT6 breast cancer cells, providing a pathway for the development of new diagnostic tools and therapeutic agents.
Lysophosphatidic Acid Analogues
The compound serves as a key intermediate in the synthesis of sn-2-aminooxy analogues of lysophosphatidic acid . These analogues have potential applications in pharmacology and cell biology, particularly in the study of cell signaling pathways that influence cancer progression and metastasis.
Drug Design and Development
“tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate” is involved in the preparation of various pharmaceutical compounds. For instance, it has been used in methods for preparing specific carbamate derivatives that have potential therapeutic applications .
Protecting Group in Organic Synthesis
As a Boc-protected aminooxy compound, it is widely used as a protecting group in organic synthesis. This allows for the selective deprotection of amines in the presence of other functional groups, which is crucial in multi-step synthetic processes .
Molecular Dynamics Simulations
The compound has been used in molecular dynamics (MD) simulations to gain better insight into the interactions between hexoses and GLUT transporters . This computational approach helps in the rational design of compounds with improved selectivity and efficacy.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that aminooxy compounds can selectively react with aldehydes and ketones . These targets play crucial roles in various metabolic processes .
Mode of Action
The compound’s mode of action involves its aminooxy group selectively reacting with aldehydes and ketones produced during certain metabolic processes . This selective reactivity allows the compound to influence these processes .
Biochemical Pathways
Given its reactivity with aldehydes and ketones, it’s likely that it impacts metabolic pathways involving these compounds .
Result of Action
Its ability to selectively react with aldehydes and ketones suggests it could influence cellular processes involving these compounds .
properties
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445705 | |
Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
CAS RN |
211812-04-3 | |
Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.